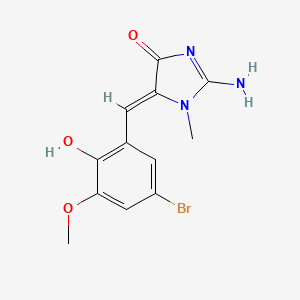![molecular formula C17H11Cl2NO B5909122 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol, also known as DCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCQ is a member of the quinoline family of compounds and has been shown to have a range of interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of interesting biochemical and physiological effects. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol a useful tool for studying the role of acetylcholine in the nervous system. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in a range of different diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its high potency. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity at concentrations as low as 10 nM, making it a useful tool for studying the mechanisms of cancer cell death. However, one of the main limitations of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of interesting future directions for research on 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol. One area of research that is particularly promising is the development of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol analogs with improved solubility and bioavailability. Another area of research that is of interest is the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol as a tool for studying the role of acetylcholine in the nervous system. Finally, there is also potential for the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in combination with other anti-cancer drugs to improve their efficacy and reduce side effects.
合成法
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol can be synthesized using a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Heck coupling reaction. The most commonly used method for synthesizing 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2,6-dichlorobenzaldehyde and 8-hydroxyquinoline with a palladium catalyst in the presence of a base.
科学的研究の応用
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of potential applications in scientific research. One of the most promising applications of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is in the field of cancer research. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in the development of cancer.
特性
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-4-2-5-15(19)13(14)10-9-12-8-7-11-3-1-6-16(21)17(11)20-12/h1-10,21H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAPKIGZDFBEA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909044.png)
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909046.png)
![5-{3-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909076.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5909084.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5909093.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909094.png)
![2-imino-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5909098.png)
![5-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909107.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)

![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)
